molecular formula C13H13NO3 B5971912 2-{[(2-methoxyethyl)amino]methylene}-1H-indene-1,3(2H)-dione

2-{[(2-methoxyethyl)amino]methylene}-1H-indene-1,3(2H)-dione

Cat. No.: B5971912
M. Wt: 231.25 g/mol
InChI Key: IIIQAWCKNXNNQF-UHFFFAOYSA-N
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Description

2-{[(2-methoxyethyl)amino]methylene}-1H-indene-1,3(2H)-dione is a complex organic compound with a unique structure that includes an indene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-methoxyethyl)amino]methylene}-1H-indene-1,3(2H)-dione typically involves the reaction of indene-1,3-dione with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-methoxyethyl)amino]methylene}-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-{[(2-methoxyethyl)amino]methylene}-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-{[(2-methoxyethyl)amino]methylene}-1H-indene-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to various effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-methoxyethyl)amino]methylene}-1H-indene-1,3(2H)-dione is unique due to its specific indene core structure and the presence of the 2-methoxyethylamino group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-hydroxy-2-(2-methoxyethyliminomethyl)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-17-7-6-14-8-11-12(15)9-4-2-3-5-10(9)13(11)16/h2-5,8,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIQAWCKNXNNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN=CC1=C(C2=CC=CC=C2C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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